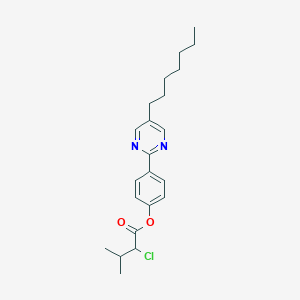![molecular formula C26H40N2O2 B14317924 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile CAS No. 111217-12-0](/img/structure/B14317924.png)
4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile is an organic compound characterized by its benzene ring substituted with two octyloxy groups and two nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dihydroxyphthalonitrile with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions to facilitate the substitution of hydroxyl groups with octyloxy groups .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The octyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Corresponding dicarboxylic acids.
Reduction: Primary amines.
Substitution: Various alkoxy-substituted derivatives.
Applications De Recherche Scientifique
4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of advanced materials, including light-emitting polymers and conducting polymers
Mécanisme D'action
The mechanism of action of 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile is primarily related to its ability to interact with various molecular targets through its nitrile and octyloxy groups. The nitrile groups can participate in hydrogen bonding and dipole-dipole interactions, while the octyloxy groups provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene: A similar compound with bromomethyl groups instead of nitrile groups.
2,5-Bis(octyloxy)benzene-1,4-diacetonitrile: Another compound with similar octyloxy and nitrile substitutions.
1,4-Bis(5-phenyloxazol-2-yl)benzene: A compound with different functional groups but similar aromatic structure.
Uniqueness: 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile is unique due to its specific combination of octyloxy and nitrile groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.
Propriétés
Numéro CAS |
111217-12-0 |
|---|---|
Formule moléculaire |
C26H40N2O2 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
4,5-bis(octoxymethyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C26H40N2O2/c1-3-5-7-9-11-13-15-29-21-25-17-23(19-27)24(20-28)18-26(25)22-30-16-14-12-10-8-6-4-2/h17-18H,3-16,21-22H2,1-2H3 |
Clé InChI |
DVAOQFBFOZAIPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCC1=CC(=C(C=C1COCCCCCCCC)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)
![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)


![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)
![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)


![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)
![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)




